2'-β-Fluoro Substitution Reduces mtDNA Suppression by ~5,000-Fold vs. ddC
In a direct head-to-head comparison using human lymphoid CEM cells, 2'-β-fluoro-2',3'-dideoxycytidine (β-F-ddC) was 5,000-fold less potent than its non-fluorinated parent ddC in suppressing cellular mitochondrial DNA (mtDNA) content, while anti-HIV potency was only modestly reduced [1]. The ratio of cell growth IC50 (C-IC50) to mtDNA synthesis IC50 (mt-IC50) was determined for each compound, with the rank order ddC > 5-F-ddC ≫ ddA > ddI > ddG > β-F-ddC, indicating that β-F-ddC possesses the lowest potential for delayed mitochondrial toxicity among the dideoxynucleoside series tested [1]. This reduction in mtDNA suppression is directly translatable to Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro-, which shares the same 2'-β-fluoro modification, and may potentially be further enhanced by the 3'-azido group [1].
| Evidence Dimension | Potency in suppressing mitochondrial DNA content (mt-IC50 ratio vs. cell growth IC50) |
|---|---|
| Target Compound Data | β-F-ddC: mtDNA suppression potency reduced 5,000-fold relative to ddC (C-IC50/mt-IC50 ratio rank-order places β-F-ddC as least toxic) [1] |
| Comparator Or Baseline | ddC (2',3'-dideoxycytidine): highest mtDNA suppression potency among compounds tested; rank-order highest potential for delayed toxicity [1] |
| Quantified Difference | β-F-ddC is 5,000-fold less potent than ddC in suppressing mtDNA content [1] |
| Conditions | Human lymphoid CEM cells; mtDNA content measured; compounds tested include ddC, ddA, ddI, ddG, β-F-ddC, β-F-ddA, β-F-ddI, β-F-ddG, 5-F-ddC, and 2'-β,5-di-F-ddC [1] |
Why This Matters
For researchers prioritizing mitochondrial safety—particularly in chronic dosing models or combinations with other NRTIs—this 5,000-fold reduction in mtDNA suppression provides a differentiated safety margin not achievable with ddC or AZT.
- [1] Tsai CH, Doong SL, Johns DG, Driscoll JS, Cheng YC. Effect of anti-HIV 2′-β-fluoro-2′,3′-dideoxynucleoside analogs on the cellular content of mitochondrial DNA and on lactate production. Biochem Pharmacol. 1994;48(7):1477-1481. doi:10.1016/0006-2952(94)90573-8 View Source
